molecular formula C23H29N3O4S B2765103 N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 942003-23-8

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2765103
CAS No.: 942003-23-8
M. Wt: 443.56
InChI Key: VWJXWZXPRXYYSE-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a sulfonamide derivative characterized by a tetrahydroquinoline core linked to a phenylbutyramide group via a sulfamoyl bridge. This compound integrates a complex heterocyclic system (tetrahydroquinoline) with a butyramide chain, which may influence its physicochemical and pharmacological properties. Its synthesis likely involves coupling a sulfonamide intermediate with an acyl chloride, analogous to methods described for structurally related compounds .

Safety guidelines highlight its hazardous nature, including risks of skin/eye irritation, respiratory toxicity, and environmental harm. Precautions such as using personal protective equipment (PPE), avoiding ignition sources, and ensuring proper ventilation are mandated during handling .

Properties

IUPAC Name

N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-5-22(27)24-18-7-10-20(11-8-18)31(29,30)25-19-9-12-21-17(14-19)6-13-23(28)26(21)15-16(2)3/h7-12,14,16,25H,4-6,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJXWZXPRXYYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S with a molecular weight of 386.51 g/mol. Its structure features a tetrahydroquinoline moiety linked to a sulfamoyl group and a butyramide tail.

The exact mechanism of action for this compound is not fully elucidated. However, based on its structural similarities to other sulfonamide compounds, it is hypothesized that it may function as an enzyme inhibitor, potentially disrupting biochemical pathways related to folic acid synthesis in bacteria and affecting cellular functions in mammalian systems.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar sulfonamide derivatives have demonstrated antiproliferative effects against multiple human cancer cell lines. For example, certain N-benzyl amides derived from salinomycin exhibited potent activity against drug-resistant cancer cells . The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption rate, distribution volume, metabolism (primarily hepatic), and excretion pathways can significantly influence its efficacy and safety profile. Preliminary studies suggest that compounds with similar structures tend to have moderate bioavailability and favorable metabolic stability .

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against resistant strains of Staphylococcus aureus. These findings highlight the potential application of such compounds in treating antibiotic-resistant infections .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various tetrahydroquinoline derivatives against cancer cell lines. Results indicated that specific modifications to the tetrahydroquinoline structure enhanced anticancer activity significantly compared to standard treatments like doxorubicin .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Compound Name Core Heterocycle Acyl Chain Length Melting Point (°C) Yield (%) Molecular Weight (g/mol)
N-(4-(N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide Tetrahydroquinoline C4 (butyramide) Not reported Not reported ~435.5*
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Tetrahydrofuran C4 (butyramide) 180–182 51.0 326.3
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) Tetrahydrofuran C5 (pentanamide) 174–176 45.4 340.3
Sulfamethoxazole Isoxazole C1 (methyl) 169–173 N/A 253.3

*Calculated based on molecular formula.

Key Observations :

  • Heterocyclic Core: The tetrahydroquinoline group in the target compound introduces greater steric bulk and aromaticity compared to the smaller tetrahydrofuran (5a–5d) or isoxazole (sulfamethoxazole) systems. This may enhance binding affinity to hydrophobic targets but reduce solubility.
  • Acyl Chain Length : Butyramide (C4) balances lipophilicity and solubility; longer chains (e.g., pentanamide in 5b) lower melting points, suggesting reduced crystallinity .

Q & A

Q. What are the key steps in synthesizing N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide?

The synthesis typically involves multi-step organic reactions, including:

  • Core structure formation : Construction of the tetrahydroquinolinone scaffold via cyclization or condensation reactions.
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfonating agents like sulfonyl chlorides under controlled pH and temperature .
  • Amidation : Coupling the sulfamoylphenyl intermediate with butyramide via acyl chloride intermediates (e.g., butyryl chloride) in anhydrous solvents (e.g., CH₂Cl₂) with a base like triethylamine .
  • Purification : Column chromatography (e.g., silica gel with MeOH/DCM gradients) and recrystallization to achieve high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including sulfamoyl and butyramide moieties. Chemical shifts for amide protons (~δ 10.2 ppm) and sulfonamide groups are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (ESI-HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers screen its biological activity in preliminary studies?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds with known activities .
  • Antimicrobial screening : Use disc diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL for refinement to determine bond lengths, angles, and stereochemistry. Ensure crystal quality by optimizing solvent systems and slow evaporation .
  • Electron density maps : Analyze sulfamoyl and amide group orientations to confirm regioselectivity during synthesis .

Q. What strategies address contradictions in biological activity data?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives.
  • Off-target profiling : Use proteome-wide screens (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .
  • Metabolic stability studies : Assess compound degradation in liver microsomes to explain inconsistent in vitro vs. in vivo results .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Functional group modifications : Replace the isobutyl group with bulkier alkyl chains to enhance lipophilicity and membrane permeability .
  • Bioisosteric replacements : Substitute the sulfamoyl group with phosphonamidates to improve metabolic stability .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interactions with biological targets .

Q. What experimental controls are essential for validating its mechanism of action?

  • Negative controls : Use inactive analogs (e.g., lacking the sulfamoyl group) to confirm target specificity.
  • Knockout/down models : CRISPR/Cas9-mediated gene silencing of putative targets (e.g., enzymes) to correlate activity with molecular pathways .
  • Competitive binding assays : Include known inhibitors (e.g., staurosporine for kinases) to quantify binding affinity .

Methodological Notes

  • Synthesis reproducibility : Strict control of reaction conditions (temperature, solvent purity, inert atmosphere) is critical due to the compound’s sensitivity to hydrolysis .
  • Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Biological assay design : Include replicate experiments and statistical analysis (e.g., ANOVA) to mitigate variability in enzyme inhibition studies .

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